Product packaging for 2,6-Dichloro-4-fluorobenzylamine(Cat. No.:CAS No. 1804886-16-5)

2,6-Dichloro-4-fluorobenzylamine

Cat. No.: B1448617
CAS No.: 1804886-16-5
M. Wt: 194.03 g/mol
InChI Key: ZHQGMSCWNMUUHS-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Amines in Contemporary Organic Chemistry

Halogenated aromatic amines are a cornerstone of modern organic and medicinal chemistry. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—into an aromatic amine structure profoundly alters its electronic, steric, and physicochemical properties. This strategic modification is a powerful tool for fine-tuning molecular behavior.

In medicinal chemistry, halogenation is a widely used strategy to enhance the therapeutic profile of drug candidates. nih.gov The incorporation of halogens can influence a molecule's lipophilicity, which affects its ability to cross cell membranes, and can alter its metabolic stability, leading to a longer duration of action in the body. nih.govnih.gov For instance, the presence of a fluorine atom can block sites of metabolic oxidation and modulate the pKa of nearby functional groups, which can improve a drug's potency and pharmacokinetic properties. wikipedia.orguni.lu It is estimated that a significant portion of drugs currently in clinical investigation contain one or more halogen atoms. nih.gov

Beyond pharmaceuticals, halogenated aromatic compounds serve as versatile intermediates in organic synthesis. nih.gov They are foundational materials for the production of agrochemicals, polymers, and dyes. nih.gov The carbon-halogen bond provides a reactive handle for a variety of transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents, making these compounds indispensable building blocks for constructing complex molecular architectures. ambeed.combldpharm.com

Overview of Benzylamine (B48309) Derivatives: Structural Classes and Research Relevance

Benzylamines are a class of organic compounds derived from ammonia (B1221849) by the replacement of one or more hydrogen atoms with a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group). uni.lu Like other amines, they are classified as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) based on the number of organic substituents attached to the nitrogen atom. lookchem.com The parent compound, benzylamine, is a colorless liquid that serves as a common precursor in numerous chemical syntheses. uni.lu

The research relevance of benzylamine derivatives is vast and continues to expand. They are integral components in a wide array of biologically active molecules and pharmaceuticals. nih.gov For example, many antihistamines, anesthetics, and antihypertensive drugs contain a benzylamine substructure. uni.lulookchem.com In synthetic chemistry, the benzyl group is often employed as a protecting group for amines because it can be easily introduced and later removed under mild conditions through hydrogenolysis. uni.lu

The functionalization of the benzene ring or the amine group of benzylamine leads to a diverse library of derivatives with tailored properties. organic-chemistry.org The synthesis and study of these derivatives are central to the discovery of new therapeutic agents, with research focusing on areas like anticancer and antimicrobial compounds. nih.govorganic-chemistry.org

Electronic and Steric Influences of Dichloro-fluorobenzyl Substituents on Molecular Behavior

The specific substitution pattern of a 2,6-dichloro-4-fluoro-benzyl group imparts a unique combination of electronic and steric effects that dictate the molecule's behavior.

Electronic Effects: Both chlorine and fluorine are highly electronegative atoms, and their presence on the benzene ring makes them potent electron-withdrawing groups. This inductive effect significantly reduces the electron density of the aromatic ring. Furthermore, it decreases the basicity of the benzylamine's amino group. The lone pair of electrons on the nitrogen is less available to accept a proton because the electron-withdrawing substituents pull electron density away from the aminomethyl group.

The combination of these strong electron-withdrawing and sterically demanding features makes 2,6-dichloro-4-fluorobenzylamine a highly specialized chemical entity with distinct reactivity compared to simpler benzylamines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2FN B1448617 2,6-Dichloro-4-fluorobenzylamine CAS No. 1804886-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dichloro-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQGMSCWNMUUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dichloro 4 Fluorobenzylamine and Analogous Halogenated Benzylamines

Reductive Amination Pathways from Halogenated Benzonitrile (B105546) Precursors

A primary route to 2,6-dichloro-4-fluorobenzylamine involves the reduction of the corresponding benzonitrile, 2,6-dichloro-4-fluorobenzonitrile. This transformation can be achieved through several reductive techniques.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a widely employed method for the reduction of nitriles to primary amines. ncert.nic.in This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. ncert.nic.in For the hydrogenation of benzonitriles, various catalysts have been investigated, with palladium on carbon (Pd/C) being a common choice. acs.org The reaction is a consecutive process where the benzonitrile is first hydrogenated to a benzylamine (B48309), which can then undergo hydrogenolysis to form toluene. acs.org The hydrogenation of the nitrile to the amine is generally a first-order reaction, while the subsequent hydrogenolysis of the benzylamine is often zero-order. acs.org

The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired benzylamine and minimize side reactions like dehalogenation. For instance, in the reduction of halogenated nitrobenzenes, which shares similarities with nitrile reduction in terms of potential dehalogenation, catalysts like nickel and iridium have shown high selectivity under specific conditions. google.comacs.org Nickel-based catalysts, including nano-sized nickel, have also been utilized for the reductive amination of benzaldehydes, demonstrating high efficiency and yield under milder conditions compared to traditional methods. google.com

Transfer hydrogenation offers an alternative to using hydrogen gas. This method utilizes a hydrogen donor, such as 2-propanol or 1,4-butanediol, in the presence of a catalyst like a nickel complex. acs.orgnih.gov This approach can be selective towards the formation of either N-benzylidene benzylamine or dibenzylamine (B1670424) depending on the reaction conditions. acs.orgnih.gov

Hydride-Based Reduction Systems (e.g., Borohydride (B1222165)/Metal Salt Reductions)

Hydride-based reducing agents provide another effective route for the reduction of nitriles. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. ncert.nic.inyoutube.com The reaction involves nucleophilic attack of the hydride on the nitrile carbon, followed by workup to yield the amine. youtube.com

Sodium borohydride (NaBH4) is a milder reducing agent and is often used in combination with a metal salt, such as nickel(II) chloride (NiCl2), to enhance its reducing power for nitriles. nih.gov This system has been successfully applied in the automated synthesis of radiolabeled 4-[18F]fluorobenzylamine, demonstrating its utility in producing high yields of the desired product. nih.gov The reduction of hydrobenzamides, formed from the reaction of aromatic aldehydes with ammonia (B1221849), using sodium borohydride can also produce a mixture of primary and secondary benzylamines. ias.ac.in

Reductive Amination of Aldehydes and Ketones

Reductive amination of aldehydes and ketones is a versatile method for synthesizing amines. ias.ac.inalmerja.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of primary amines, ammonia is used as the nitrogen source. ias.ac.in

The direct reductive amination of halogenated aromatic aldehydes can be achieved using a bimetallic catalyst, such as a palladium-copper catalyst on a carbon support (PdCu/C), which has been shown to significantly increase the yield compared to a monometallic palladium catalyst. researchgate.net The choice of catalyst is critical to suppress dehalogenation side reactions. researchgate.net For example, while nickel-aluminum alloys can be used for reductive amination, they may cause dehalogenation of chloro- and bromo-substituted compounds. thieme-connect.com

Strategic Functional Group Interconversions for Benzylamine Synthesis

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. ub.eduimperial.ac.uk This approach is particularly useful in the synthesis of amines to circumvent issues with direct alkylation, which can lead to multiple alkylations due to the increasing reactivity of the product amine. almerja.comscribd.com

A common FGI strategy for amine synthesis is the reduction of an amide. The amide can be formed and then reduced to the amine using reagents like lithium aluminum hydride or through catalytic hydrogenation. almerja.comscribd.com Another approach is the reduction of a nitro group to an amine. This can be accomplished using catalytic hydrogenation with catalysts like nickel, palladium, or platinum, or by using metals in an acidic medium, such as iron scrap and hydrochloric acid. ncert.nic.in

For the synthesis of this compound, a potential FGI pathway could start from a precursor like 2,6-dichloro-4-fluoroaniline. The aniline (B41778) could be diazotized and then subjected to a Sandmeyer-type reaction to introduce a cyano group, which can then be reduced to the benzylamine. Alternatively, a starting material like p-chlorobenzotrifluoride can undergo halogenation and ammoniation to produce intermediates that can be further modified to the target benzylamine. google.com

Considerations for Regioselectivity and Chemoselectivity in Synthesis

In the synthesis of polysubstituted aromatic compounds like this compound, controlling regioselectivity and chemoselectivity is paramount. Regioselectivity refers to the preferential reaction at one position over another, while chemoselectivity is the selective reaction of one functional group in the presence of others.

During electrophilic aromatic substitution reactions, such as halogenation, the directing effects of the existing substituents on the benzene (B151609) ring determine the position of the incoming group. For instance, in the synthesis of 2,6-dichloro-4-trifluoromethylaniline from p-chlorobenzotrifluoride, the chlorination step must be carefully controlled to achieve the desired 2,6-dichloro substitution pattern. google.comquickcompany.in

Chemoselectivity is a major challenge when dealing with molecules containing multiple reactive sites. For example, during the reduction of a halogenated benzonitrile, it is crucial to reduce the nitrile group without cleaving the carbon-halogen bonds (dehalogenation). researchgate.net The choice of catalyst and reaction conditions plays a critical role in achieving this selectivity. researchgate.netgoogle.comgoogle.com Similarly, in the reductive amination of a halogenated aldehyde, the catalyst must selectively promote the amination reaction over the reduction of the aldehyde to an alcohol or dehalogenation. researchgate.net The use of bimetallic catalysts or specific catalyst supports can enhance chemoselectivity. researchgate.net

Scalability and Process Optimization in the Production of Fluorobenzylamine Derivatives

Scaling up the synthesis of fluorobenzylamine derivatives from a laboratory scale to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. Key factors to consider include catalyst selection, solvent choice, reaction temperature and pressure, and purification methods.

For catalytic hydrogenations, moving from a batch reactor to a continuous flow system can offer advantages in terms of heat and mass transfer, leading to better control and higher throughput. The catalyst's stability, reusability, and resistance to poisoning are also critical for a scalable process. google.com The use of nano-catalysts, for example, has been shown to improve reaction rates and yields under milder conditions, potentially reducing energy consumption and costs. google.com

Process optimization also involves minimizing waste and improving the atom economy of the synthesis. This can be achieved by selecting reactions that proceed with high yield and selectivity, and by developing efficient methods for catalyst and solvent recycling. google.com For instance, the use of water as a solvent in certain reductive amination reactions presents a greener and more economical alternative to organic solvents. thieme-connect.com The development of robust and automated synthesis methods, as demonstrated for 4-[18F]fluorobenzylamine, is also crucial for reliable and large-scale production. nih.gov

Chemical Reactivity and Advanced Derivatization of the Benzylamine Moiety

Nucleophilic Substitution Reactions with Diverse Electrophiles

The lone pair of electrons on the nitrogen atom of the primary amine in 2,6-dichloro-4-fluorobenzylamine makes it a potent nucleophile, readily attacking electron-deficient centers. This reactivity is harnessed in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

Formation of Amide and Urea (B33335) Derivatives

The reaction of this compound with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base to neutralize the liberated acid, yields the corresponding N-benzylamides. This transformation is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules.

Similarly, urea derivatives can be synthesized through the reaction of this compound with isocyanates. google.com This reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate, forming a stable urea linkage. Alternatively, phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI) can be employed to generate an isocyanate intermediate in situ, which then reacts with another amine to produce symmetrical or unsymmetrical ureas. nih.gov These urea derivatives are of significant interest due to their presence in numerous pharmacologically active compounds. nih.govias.ac.in

Table 1: Examples of Amide and Urea Formation Reactions

Reactant 1 Reactant 2 Product Type General Conditions
This compound Acyl Chloride Amide Aprotic solvent, base (e.g., triethylamine)
This compound Isocyanate Urea Aprotic solvent
This compound N,N'-Carbonyldiimidazole, then another amine Unsymmetrical Urea Two-step, one-pot reaction

Synthesis of Substituted Purine (B94841) and Pyrimidine Scaffolds

The nucleophilic nature of this compound allows for its incorporation into heterocyclic systems like purines and pyrimidines, which are fundamental components of nucleic acids and possess a broad spectrum of biological activities. The synthesis of N-substituted aminopyrimidines can be achieved through the nucleophilic aromatic substitution of a halogenated pyrimidine, such as 4,6-dichloropyrimidine. google.comgoogle.com The reaction involves the displacement of a chlorine atom by the benzylamine (B48309), leading to the formation of a new carbon-nitrogen bond. nih.gov

The synthesis of purine derivatives can be accomplished in a similar manner, by reacting this compound with a suitable chloropurine. These reactions are often catalyzed by a base to facilitate the nucleophilic attack and neutralize the resulting hydrochloric acid. The introduction of the 2,6-dichloro-4-fluorobenzyl moiety onto these heterocyclic scaffolds can significantly influence their biological properties. nih.govnih.govyoutube.com

Table 2: Synthesis of Purine and Pyrimidine Derivatives

Heterocyclic Precursor Reagent Product Type
4,6-Dichloropyrimidine This compound 4-Amino-6-chloropyrimidine derivative
6-Chloropurine This compound 6-Aminopurine derivative

Derivatization to Pyridine (B92270) and Quinazoline (B50416) Heterocycles

The versatility of this compound extends to the synthesis of other important heterocyclic systems like pyridines and quinazolines. scilit.com Quinazoline derivatives can be prepared through various synthetic routes, one of which involves the condensation of an N-substituted anthranilic acid with a suitable carbonyl compound, followed by cyclization. While direct synthesis from this compound is less common, it can be used as a building block for more complex quinazoline structures. For instance, it can be reacted with a suitable precursor to form an intermediate that is then cyclized to the quinazoline ring system. nih.govresearchgate.netresearchgate.net

The synthesis of substituted pyridines can be achieved through multicomponent reactions, such as the Hantzsch pyridine synthesis, although this typically involves ammonia (B1221849) as the nitrogen source. However, modifications of this and other pyridine syntheses could potentially incorporate this compound to yield N-benzylpyridinium salts or other pyridine derivatives.

Schiff Base Condensation and Subsequent Metal Complexation

Primary amines like this compound readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. science.govgsconlinepress.comdntb.gov.ua These compounds, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are pivotal ligands in coordination chemistry due to their ability to form stable complexes with a wide array of metal ions. nanobioletters.comijrpc.com

The formation of a Schiff base from this compound would typically involve its reaction with an appropriate aldehyde or ketone, often under reflux with azeotropic removal of water to drive the equilibrium towards the product. The electronic and steric properties of the resulting Schiff base ligand can be fine-tuned by the choice of the carbonyl compound.

Formation of Mononuclear Transition Metal Complexes

Schiff base ligands derived from this compound can act as chelating agents, coordinating to transition metal ions through the imine nitrogen and potentially other donor atoms present in the ligand structure. walisongo.ac.idnih.gov The reaction of such a Schiff base with a metal salt, for example, a chloride or nitrate (B79036) salt of copper(II), nickel(II), cobalt(II), or zinc(II), in a suitable solvent typically leads to the formation of a mononuclear metal complex. researchgate.netijsra.netnih.gov

The stoichiometry and geometry of the resulting complex are influenced by factors such as the nature of the metal ion, the denticity of the Schiff base ligand, and the reaction conditions. researchgate.netrasayanjournal.co.in For instance, a bidentate Schiff base ligand may form a tetrahedral or square planar complex with a metal(II) ion, while a tridentate or tetradentate ligand can lead to five- or six-coordinate geometries, respectively. researchgate.net

Table 3: Potential Mononuclear Metal Complexes with a Hypothetical Schiff Base Ligand

Metal Ion Potential Geometry Coordination Number
Cu(II) Square Planar / Distorted Octahedral 4 or 6
Ni(II) Square Planar / Tetrahedral / Octahedral 4 or 6
Co(II) Tetrahedral / Octahedral 4 or 6
Zn(II) Tetrahedral 4

Exploration of Chelation Effects on Molecular Properties

The chelation of a metal ion by a Schiff base ligand derived from this compound can have a profound impact on the molecular properties of the resulting complex. cutm.ac.in This phenomenon, known as the chelate effect, leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands.

Spectroscopic techniques are invaluable for probing these effects. For instance, in the infrared (IR) spectrum, the C=N stretching frequency of the Schiff base typically shifts upon coordination to a metal ion, providing evidence of complex formation. dntb.gov.ua The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and other metal-ligand bonds. nih.gov

Furthermore, the electronic absorption (UV-Vis) spectrum of the complex will differ from that of the free ligand, with the appearance of new charge-transfer bands and d-d transitions for transition metal complexes. researchgate.net These spectral changes provide insights into the geometry and electronic structure of the complex. The coordination environment can also influence other properties such as redox potentials and magnetic susceptibility.

Alkylation and Arylation Reaction Pathways

The primary amine of this compound serves as a key functional handle for the introduction of various alkyl and aryl substituents, leading to the formation of secondary and tertiary amines. These reactions are fundamental in medicinal chemistry for modulating the pharmacological properties of lead compounds.

Alkylation Reactions:

N-alkylation of benzylamines can be achieved through several synthetic routes, most commonly via nucleophilic substitution with alkyl halides. The reaction of this compound with an alkyl halide (R-X, where X is a halogen) typically proceeds in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent is crucial to control the extent of alkylation and prevent the formation of over-alkylated products.

A general representation of the mono-N-alkylation is as follows:

Reactants: this compound, Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

Catalyst/Reagent: A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

Solvent: A polar aprotic solvent (e.g., acetonitrile, dimethylformamide)

Product: N-alkyl-2,6-dichloro-4-fluorobenzylamine

Over-alkylation to form the tertiary amine can occur, especially with more reactive alkyl halides and stronger bases. Selective mono-alkylation can often be achieved by using a stoichiometric amount of the alkylating agent and carefully controlling the reaction conditions. For sterically less hindered primary amines, the rate of alkylation is generally faster than that of the resulting secondary amine, aiding in selective mono-alkylation. youtube.com

Table 1: General Conditions for N-Alkylation of Substituted Benzylamines

Catalyst/BaseSolventAlkylating AgentTemperature (°C)Typical YieldReference
K₂CO₃AcetonitrileAlkyl BromideRoom Temp - 80Good to Excellent nih.gov
Et₃NDMFAlkyl Iodide25 - 100Good acs.org
NaHTHFBenzyl Chloride0 - Room TempModerate to GoodGeneral Knowledge

Note: The yields are general observations for substituted benzylamines and may vary for this compound due to steric and electronic effects.

Arylation Reactions:

N-arylation of benzylamines, leading to the formation of N-arylbenzylamines, is a powerful tool for constructing C-N bonds and is often accomplished through transition metal-catalyzed cross-coupling reactions. The most common methods involve palladium or copper catalysts.

Palladium-Catalyzed Arylation (Buchwald-Hartwig Amination): This is a highly versatile method for forming C-N bonds. The reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst and a phosphine (B1218219) ligand. The choice of ligand is critical for the success of the reaction and depends on the nature of both the amine and the aryl halide.

A general reaction scheme is:

Reactants: this compound, Aryl halide (e.g., bromobenzene, 4-chloro-toluene)

Catalyst: Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos)

Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

Solvent: Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Product: N-aryl-2,6-dichloro-4-fluorobenzylamine

The steric hindrance from the two ortho-chloro substituents on the benzylamine may influence the reaction efficiency, potentially requiring more robust catalytic systems or harsher reaction conditions. nih.govnih.gov

Copper-Catalyzed Arylation (Ullmann Condensation): This classical method for N-arylation has seen a resurgence with the development of more efficient catalytic systems that operate under milder conditions. Copper(I) salts, often in combination with a ligand, are typically used to catalyze the coupling of an amine with an aryl halide.

A general reaction scheme is:

Reactants: this compound, Aryl iodide or bromide

Catalyst: Copper(I) salt (e.g., CuI, Cu₂O) and a ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

Base: A base such as K₂CO₃ or Cs₂CO₃

Solvent: A high-boiling polar solvent (e.g., DMF, DMSO)

Product: N-aryl-2,6-dichloro-4-fluorobenzylamine

Copper-catalyzed arylations can sometimes offer better tolerance to certain functional groups compared to palladium-catalyzed methods. researchgate.netbeilstein-journals.org

Table 2: General Conditions for N-Arylation of Substituted Benzylamines

Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldReference
Pd₂(dba)₃BINAPNaOt-BuToluene80 - 110Good to Excellent nih.gov
CuI1,10-PhenanthrolineK₂CO₃DMF100 - 150Moderate to Good beilstein-journals.org
Cu(OAc)₂(-)-SparteineCs₂CO₃Dioxane110Good researchgate.net

Note: The yields are general observations for substituted benzylamines and may vary for this compound.

Radiochemical Synthesis for Positron Emission Tomography (PET) Tracers (e.g., F-18 Labeling)

The development of radiolabeled molecules for PET imaging is a crucial area of research in diagnostics and drug development. The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t₁/₂ ≈ 109.8 min) into a bioactive molecule allows for non-invasive in vivo imaging. While direct radiolabeling of this compound itself with ¹⁸F at the 4-position would require isotopic exchange which is generally inefficient, its derivatives can be synthesized with an ¹⁸F label through various strategies. A common approach is the use of ¹⁸F-labeled building blocks. rsc.org

One of the most widely used methods for introducing ¹⁸F into a molecule is through nucleophilic substitution using [¹⁸F]fluoride. For a molecule like this compound, a common strategy would be to first synthesize a suitable precursor that can be readily labeled with ¹⁸F.

¹⁸F-Fluorobenzylation of Precursor Amines:

A versatile method for labeling amine-containing molecules is through N-alkylation with an ¹⁸F-labeled benzyl halide, such as 4-[¹⁸F]fluorobenzyl iodide or bromide. nih.gov This "prosthetic group" approach involves a multi-step synthesis where the radiolabel is introduced into a small, reactive molecule which is then coupled to the larger molecule of interest.

A potential radiosynthetic pathway to an ¹⁸F-labeled derivative of this compound could involve:

Synthesis of a Deprotected Precursor: A derivative of this compound where the amine is part of a larger molecule of interest, but is available for alkylation.

Radiosynthesis of 4-[¹⁸F]Fluorobenzyl Halide: This is typically a multi-step process starting from a suitable precursor like 4-(trimethylstannyl)benzaldehyde or 4-(bromomethyl)phenyl triflate, which is reacted with [¹⁸F]fluoride. The resulting 4-[¹⁸F]fluorobenzaldehyde is then reduced to the corresponding alcohol and subsequently converted to the more reactive benzyl halide (iodide or bromide). vu.nl

Coupling Reaction: The precursor amine is then reacted with the freshly prepared 4-[¹⁸F]fluorobenzyl halide under basic conditions to yield the final ¹⁸F-labeled PET tracer.

The entire radiosynthesis, including purification by high-performance liquid chromatography (HPLC), needs to be performed rapidly due to the short half-life of ¹⁸F. Automated synthesis modules are often employed to ensure reproducibility and minimize radiation exposure to the personnel.

Table 3: General Parameters for ¹⁸F-Labeling of Amine-Containing Molecules for PET

Labeling StrategyPrecursor TypeLabeling AgentTypical Radiochemical Yield (decay-corrected)Synthesis Time (min)Reference
Nucleophilic SubstitutionTosylate or MesylateK[¹⁸F]F/Kryptofix 2.2.220-60%60-90 nih.gov
¹⁸F-FluorobenzylationPrimary or Secondary Amine4-[¹⁸F]Fluorobenzyl bromide15-40%70-100 nih.gov
Copper-Mediated RadiofluorinationBoronic Ester[¹⁸F]TBAF30-78%30-60 nih.gov

Note: Yields and times are highly dependent on the specific substrate, reaction conditions, and purification methods.

Spectroscopic Characterization and Computational Analysis of Halogenated Benzylamines and Their Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2,6-Dichloro-4-fluorobenzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques offers a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and benzylic protons. The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern and are expected to appear as a singlet or a narrowly split multiplet in the aromatic region of the spectrum. The chemical shift of these protons is influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom.

The benzylic protons of the -CH₂NH₂ group will also give rise to a characteristic signal. This signal is expected to be a singlet, integrating to two protons. Its chemical shift will be influenced by the adjacent amino group and the aromatic ring. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Based on data from similar structures like 2,6-dichlorobenzyl chloride, the aromatic protons are expected to resonate in the range of 7.2-7.5 ppm. For instance, the aromatic protons in 2-chloro-4-fluorotoluene appear in the range of 6.8-7.2 ppm chemicalbook.com. The benzylic protons are expected to appear around 3.8-4.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H 7.2 - 7.5 s 2H
Benzyl-CH₂ 3.8 - 4.2 s 2H
Amino-NH₂ 1.5 - 3.0 (variable) br s 2H

s: singlet, br s: broad singlet

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Due to the symmetry of this compound, four distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum. These correspond to the benzylic carbon, the two equivalent aromatic carbons bearing the chlorine atoms, the aromatic carbon bearing the fluorine atom, and the two equivalent aromatic carbons adjacent to the fluorine and chlorine atoms.

The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens. The carbons attached to the chlorine atoms (C2 and C6) are expected to be downfield due to the deshielding effect of the chlorine atoms. The carbon attached to the fluorine atom (C4) will also be significantly shifted and will exhibit coupling with the ¹⁹F nucleus (¹JC-F). The remaining aromatic carbons (C3 and C5) will also show coupling to the fluorine atom, though with smaller coupling constants. The benzylic carbon (CH₂) will appear in the aliphatic region of the spectrum.

For comparison, the carbon signals in 2,6-dichloroaniline and 2,6-lutidine provide insight into the expected chemical shifts for the substituted aromatic ring chemicalbook.com. Computational predictions using Density Functional Theory (DFT) can further refine these expected chemical shifts and coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Expected C-F Coupling
C1 135 - 140 Yes
C2, C6 130 - 135 Yes
C3, C5 115 - 120 Yes
C4 155 - 165 Yes (Large ¹JC-F)
Benzyl-CH₂ 40 - 45 No

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range wikipedia.org. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the electronic environment of the aromatic ring, including the presence of the two ortho-chlorine atoms and the para-aminomethyl group. The signal will likely appear as a triplet due to coupling with the two meta-protons (³JF-H). The chemical shift is anticipated to be in the typical range for fluoroaromatic compounds researchgate.netmdpi.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak will be accompanied by characteristic isotopic peaks (M+2 and M+4) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of benzylamines under mass spectrometric conditions often involves the loss of the amino group or cleavage of the benzylic C-N bond nih.govnih.gov. Common fragmentation pathways for protonated benzylamines include the elimination of ammonia (B1221849) (NH₃) nih.gov. For this compound, key fragmentation patterns are likely to include:

Loss of the amino group: Cleavage of the C-N bond to form a stable benzyl (B1604629) cation.

Loss of a chlorine atom: Fragmentation of the aromatic ring.

Formation of a tropylium ion: Rearrangement of the benzyl cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment
[M]⁺ Molecular ion
[M-17]⁺ Loss of NH₃
[M-35/37]⁺ Loss of Cl
[M-49]⁺ Loss of CH₂NH₂

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR)) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, C-F, and C-Cl bonds, as well as vibrations of the aromatic ring.

Key expected vibrational frequencies include:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations researchgate.net.

Aromatic C-H stretching: These vibrations are expected just above 3000 cm⁻¹.

Aliphatic C-H stretching: The CH₂ group will show stretching vibrations in the 2850-2960 cm⁻¹ range.

Aromatic C=C stretching: These appear as a series of bands in the 1450-1600 cm⁻¹ region.

N-H bending: This vibration is typically observed around 1600 cm⁻¹.

C-N stretching: This band is expected in the 1000-1250 cm⁻¹ range.

C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the 1100-1300 cm⁻¹ region.

C-Cl stretching: These vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹.

Computational methods, such as DFT, can be employed to calculate the theoretical vibrational frequencies, which can then be compared with experimental data for accurate assignment of the observed bands ajeee.co.innih.govnih.govnih.gov.

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type
3300 - 3500 N-H stretch
> 3000 Aromatic C-H stretch
2850 - 2960 Aliphatic C-H stretch
1450 - 1600 Aromatic C=C stretch
~1600 N-H bend
1100 - 1300 C-F stretch
1000 - 1250 C-N stretch
600 - 800 C-Cl stretch

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. While no specific crystal structure for this compound is publicly available, analysis of related halogenated and benzylamine (B48309) derivatives can provide insights into its likely solid-state architecture researchgate.netresearchgate.net.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H...Y Interactions)

The three-dimensional architecture of halogenated benzylamines in the solid state is dictated by a complex network of intermolecular interactions. Crystal structure analysis reveals that these molecules self-assemble into supramolecular structures through a combination of strong and weak non-covalent forces.

In related compounds, such as salts of 4-fluorobenzylamine, extensive intermolecular interactions are crucial for the formation of diverse supramolecular architectures. researchgate.net These interactions range from strong N-H···X (where X = O, Cl, Br) hydrogen bonds to weaker C-H···Y (where Y = F, Cl, π) contacts. researchgate.net For instance, in the crystal structures of 4-fluorobenzylamine salts, N-H···Cl and N-H···Br hydrogen bonds provide the primary driving force for the crystal packing. researchgate.net

In the crystal structure of a related compound, 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, molecules are linked by pairs of N-H···O hydrogen bonds, which form inversion dimers. nih.gov These dimers are further connected by C-H···O hydrogen bonds, creating layers that are stabilized by weak π–π interactions. nih.gov Similarly, in 2,6-dichloro-N-phenylbenzamide, intermolecular N-H···O hydrogen bonds link molecules into chains. researchgate.net

Table 1: Summary of Intermolecular Interactions in Halogenated Benzylamine Derivatives

Interaction Type Description Example Compound(s)
N-H···X Hydrogen Bond A strong hydrogen bond between the amine proton and a halogen or oxygen atom. 4-fluorobenzylamine salts (X=Cl, Br) researchgate.net, 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one (X=O) nih.gov
C-H···Y Interaction A weak hydrogen bond involving a carbon-bound hydrogen and an electronegative atom (Y=O, F, Cl) or a π-system. 4-fluorobenzylamine salts (Y=F, Cl, π) researchgate.net, 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one (Y=O) nih.gov
Halogen Bonding A non-covalent interaction involving a halogen atom as an electrophilic species. Observed in various halogenated organic compounds.

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | (2Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one nih.gov |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For benzylamine and its derivatives, the absorption of UV light primarily promotes electrons from π bonding orbitals to π* antibonding orbitals.

The UV-Vis spectrum of the parent compound, benzylamine, shows characteristic absorption maxima at approximately 206 nm and 256 nm. sielc.com These absorptions are attributed to the π → π* electronic transitions within the benzene (B151609) ring. The specific wavelength of maximum absorbance can be influenced by the solvent environment and the pH of the solution. sielc.com For instance, studies on benzylamine in methanol and ether have been conducted to observe these transitions. researchgate.net The photocatalytic coupling of neat benzylamine has also been investigated using UV-visible diffuse reflectance spectroscopy. acs.org

The introduction of halogen substituents onto the aromatic ring of benzylamine, as in this compound, is expected to modify the electronic properties and thus shift the absorption maxima. Halogen atoms can exert both inductive (-I) and resonance (+R) effects. These substitutions typically lead to a bathochromic shift (a shift to longer wavelengths) and sometimes a hyperchromic effect (an increase in absorption intensity) of the π → π* transition bands of the benzene ring.

Table 2: Typical UV-Vis Absorption Maxima for Benzylamine

Compound Solvent λmax 1 (nm) λmax 2 (nm) Reference
Benzylamine Acidic Mobile Phase 206 256 sielc.com

Advanced Spectroscopic Techniques for Chiral Recognition and Analysis

While this compound is an achiral molecule, it can be used as a building block to synthesize chiral derivatives. The analysis and separation of enantiomers of these derivatives are critical in many fields, particularly in pharmaceuticals. Advanced spectroscopic methods are indispensable for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral recognition, often employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.gov When a chiral substrate interacts with a CSA, it forms transient diastereomeric complexes that have distinct NMR spectra. This results in the splitting of signals for the enantiomers, allowing for their differentiation and the determination of enantiomeric excess (ee). nih.gov Various nuclei, including ¹H, ¹³C, ¹⁹F, and ³¹P, can be used for these analyses, depending on the structure of the chiral molecule and the auxiliary agent used. mdpi.com

Other spectroscopic techniques are also employed for chiral analysis:

Fluorescence Spectroscopy: This method uses chiral fluorescent reagents that react with enantiomers to form diastereomers with different fluorescence properties. researchgate.net

Mass Spectrometry (MS): Chiral recognition via MS can be achieved by forming diastereomeric complexes with a chiral selector, which then exhibit different fragmentation patterns or mobilities in the gas phase. researchgate.netnjit.edu

These techniques are crucial for studying the stereochemistry of reactions involving chiral benzylamine derivatives and for quality control of enantiomerically pure compounds.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide deep insights into the molecular properties of halogenated benzylamines, complementing experimental data and aiding in the prediction of their behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and vibrational properties of molecules. chemrxiv.org For a molecule like this compound, DFT calculations can be used to determine its most stable three-dimensional conformation by optimizing the molecular geometry to find the lowest energy state.

DFT studies on related halogenated compounds have been used to analyze bond lengths, bond angles, and dihedral angles. nih.govnih.govnih.gov For example, in a study of a dichlorinated imidazopyridine derivative, DFT calculations using the B3LYP method were performed to obtain the optimized geometry. nih.gov

Furthermore, DFT is employed to calculate vibrational frequencies, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. The comparison between calculated and experimental spectra helps in the definitive assignment of vibrational modes. chemrxiv.org These computational analyses provide a fundamental understanding of the molecule's structural stability and dynamics.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening potential drug candidates. Derivatives of this compound could be studied as ligands for various biological targets.

The docking process involves placing the ligand in the binding site of the protein and calculating a score that estimates the binding affinity. mdpi.com For example, docking studies on a dichlorophenyl derivative with proteins associated with Alzheimer's disease yielded binding energy values of -8.00 kcal/mol and -9.60 kcal/mol, suggesting a strong binding affinity. nih.govresearchgate.net

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the nature of the interactions that hold them together. chemrxiv.org

Table 3: Example Molecular Docking Results for Related Compounds

Compound Class Target Protein (PDB ID) Binding Affinity (kcal/mol) Reference
Imidazopyridine Derivative Alzheimer's Target (4BDT) -9.60 nih.govresearchgate.net
Imidazopyridine Derivative Alzheimer's Target (2Z5X) -8.00 nih.govresearchgate.net
Pyrimidine Derivative Antibacterial Target -7.97 mdpi.com

To gain a deeper understanding of chemical bonding and non-covalent interactions, various topological analyses are employed. The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density distribution to characterize chemical bonds and intermolecular interactions based on the properties at bond critical points. chalcogen.ro

Hirshfeld surface analysis is a powerful graphical tool for visualizing and quantifying intermolecular contacts in a crystal. nih.govresearchgate.net The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, highlighting different types of interactions.

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Dichloro-Compounds

Contact Type 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one nih.gov (2Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one nih.gov
H···H 31.4% 29.1%
Cl···H/H···Cl 19.9% 20.6%
C···H/H···C 19.0% 27.5%
O···H/H···O 9.3% 7.0%
N···H/H···N 6.7% -

| C···C | 3.7% | - |

In Silico Structure-Activity Relationship (SAR) Derivation

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, enabling the prediction of a compound's biological activity based on its molecular structure. azolifesciences.comnih.govchemrxiv.org These computational methods are essential for optimizing lead compounds by identifying key structural features that influence potency, selectivity, and pharmacokinetic properties, thereby guiding the synthesis of more effective and safer drug candidates. nih.govoncodesign-services.com

For a class of compounds like halogenated benzylamines, deriving an SAR involves systematically modifying a parent structure, such as this compound, and correlating these structural changes with variations in biological activity. This process is typically carried out through a workflow that includes data set preparation, calculation of molecular descriptors, model generation, and rigorous validation. researchgate.netmdpi.comneovarsity.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

A primary technique in SAR derivation is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrxiv.orgmdpi.com For a hypothetical series of this compound derivatives, a QSAR study would begin by generating a dataset of analogues with varied substituents at different positions on the benzylamine scaffold.

The next step involves calculating molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Properties: Charges, dipole moments, and energies of frontier orbitals (HOMO/LUMO) that influence electrostatic interactions.

Steric Properties: Molecular volume, surface area, and shape indices that describe the size and bulk of the molecule and its substituents.

Hydrophobicity: The logarithm of the partition coefficient (logP), which affects how a compound distributes between aqueous and lipid environments.

Topological Properties: Indices that describe molecular connectivity and branching.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that correlates these descriptors with the measured biological activity (e.g., IC50 values). neovarsity.org The resulting QSAR equation can predict the activity of new, unsynthesized derivatives and highlight which properties are most critical for activity.

Table 1: Hypothetical Molecular Descriptors for a QSAR Model of this compound Derivatives

Descriptor TypeExamplesPotential Influence on Activity
Electronic Dipole Moment, Partial Atomic Charges, HOMO/LUMO EnergyGoverns electrostatic and hydrogen bonding interactions with the target receptor.
Steric Molar Refractivity (MR), Molecular Volume, van der Waals Surface AreaDetermines the fit of the molecule within the receptor's binding pocket.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and hydrophobic interactions with the target.
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes information about molecular size, shape, and degree of branching.

3D-QSAR and Field-Based Methods

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of SAR by considering the 3D arrangement of molecules. mdpi.comscribd.comnih.govtandfonline.com These techniques require the alignment of the compound series in three-dimensional space. scribd.com

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around the aligned molecules. mdpi.comtandfonline.com

CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. scribd.comtandfonline.com

The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. mdpi.comnih.gov For instance, a map might indicate that a bulky, electropositive substituent at a specific position on the phenyl ring of this compound would be favorable for binding to a target protein.

Structure-Based Approaches: Molecular Docking

When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be a powerful tool for SAR analysis. nih.govmdpi.com This method computationally predicts the preferred orientation and binding affinity of a compound within the target's active site. nih.gov

For a series of this compound derivatives, each compound would be docked into the active site of the target protein. The analysis would focus on:

Binding Poses: How the ligand orients itself and which parts of the molecule are critical for anchoring.

Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and amino acid residues.

Scoring Functions: Estimating the binding affinity to rank the compounds and correlate the predicted affinity with experimental biological activity. nih.gov

This approach can rationalize the observed SAR by showing, for example, why a chlorine atom at a specific position is crucial for activity or how adding a hydrogen bond donor could improve binding. mdpi.com

Table 2: Illustrative SAR Data for Hypothetical this compound Derivatives

This table presents hypothetical data to illustrate how structural modifications might influence biological activity in an SAR study.

Compound IDR1 Substituent (on Amino Group)R2 Substituent (on Phenyl Ring)Predicted IC50 (nM)Key Predicted Interaction
Parent -H-H150Halogen bonding with Serine
Deriv-01 -CH3-H95Increased hydrophobic contact
Deriv-02 -H5-OH75New H-bond with Aspartate
Deriv-03 -H5-OCH3180Steric clash with Phenylalanine
Deriv-04 -C(=O)CH3-H250Loss of key H-bond from amino group

By integrating these in silico methods, a comprehensive SAR model can be developed. This model not only explains the activity of known compounds but also serves as a predictive tool to guide the design of novel derivatives of this compound with potentially enhanced biological profiles.

Applications in Specialized Chemical Fields

Utilization in Agrochemical Research and Development

In the field of agrochemicals, the precise arrangement of halogens on an aromatic ring is a critical design element for creating effective and selective pesticides. Halogenated aromatic compounds are foundational to many commercial products.

While direct application of 2,6-Dichloro-4-fluorobenzylamine as a fungicide is not prominently documented, its structural motifs are integral to the development of new fungicidal agents. The presence of fluorine, in particular, is a key feature in many modern agrochemicals. Research into novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives has shown that fluorinated compounds can exhibit significant antifungal activity. nih.gov For instance, certain 6-fluoroquinazoline (B579947) derivatives synthesized from precursors like 2-amino-5-fluorobenzoic acid have demonstrated high inhibitory effects against fungi such as Fusarium oxysporum, with EC₅₀ values ranging from 8.3 to 64.2 µg/mL. nih.gov These compounds were found to increase the permeability of the fungal cell membrane and cause malformation of the hypha. nih.gov

Similarly, the dichlorinated phenyl structure is a known toxophore. A novel fungicide, 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride, was found to be effective by targeting the fungal cell wall. nih.gov This highlights the general importance of chlorinated and fluorinated benzylamine-type structures in the design of new antifungal compounds. The specific substitution pattern of this compound makes it a candidate for synthesizing analogues of these successful fungicides, where the combination of halogens could fine-tune efficacy and selectivity.

Strategic Intermediates in Pharmaceutical Synthesis

In the pharmaceutical industry, fluorinated compounds have become indispensable for developing drugs with enhanced metabolic stability, binding affinity, and bioavailability. nih.gov this compound serves as a valuable precursor, providing a structurally rigid and electronically modulated core for building complex drug molecules.

The benzylamine (B48309) moiety is a versatile functional group that allows for the straightforward formation of amides, ureas, and other derivatives, making it a common starting point in medicinal chemistry campaigns. The specific halogenation pattern of this compound offers a unique combination of steric and electronic properties. Related halogenated benzylamines are used to construct larger, biologically active molecules. For example, 2-fluorobenzylamine (B1294385) is a reactant in the synthesis of 2-amino-4-chloro-6-(2-fluorobenzylamino)-pyrimidine, a scaffold for further chemical exploration.

The development of potent inhibitors often relies on such building blocks. For example, the synthesis of ticagrelor, an antiplatelet agent, utilizes 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) as a key intermediate. google.comchemicalbook.com This underscores the importance of halogenated amine building blocks in creating complex heterocyclic drugs. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve pharmacological profiles. nih.gov Therefore, this compound represents a strategic building block for accessing novel chemical entities in drug discovery programs. drugdiscoverychemistry.comnih.gov

Table 1: Role of Halogenated Benzylamine Analogs in Synthesis
Building BlockSynthesized Compound/ClassTherapeutic Area/ApplicationReference
2-Fluorobenzylamine2-Amino-4-chloro-6-(2-fluorobenzylamino)-pyrimidineScaffold for Medicinal Chemistry
4,6-dichloro-2-(propylthio)pyrimidin-5-amineTicagrelor IntermediateAntiplatelet Agent google.comchemicalbook.com
2,6-dichloro-4-trifluoromethyl-anilineN-Phenylpyrazole PesticidesAgrochemicals google.comquickcompany.in

The fluorine atom on the this compound structure makes it a potential precursor for the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). The stable fluorine-19 isotope can be chemically substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), which has a half-life of approximately 110 minutes, ideal for medical imaging.

While no specific ¹⁸F-labeled radiotracer derived directly from this compound is documented in the provided search results, the general principle is well-established. Fluorinated benzylamine derivatives are valuable for developing PET tracers to visualize and quantify biological processes in vivo. The synthesis of such tracers would involve a nucleophilic substitution reaction to introduce ¹⁸F onto the aromatic ring. The resulting radiolabeled molecule could then be used to study drug distribution, target engagement, or disease progression, depending on the biological target of the larger molecule it is incorporated into.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net In host-guest chemistry, a larger 'host' molecule encapsulates a smaller 'guest' molecule. thno.orgrsc.org

Principles of Self-Assembly and Crystal Engineering

The self-assembly of molecules into ordered crystalline structures is dictated by a variety of non-covalent interactions. In the case of substituted benzylamines, hydrogen bonding, π-π stacking, and halogen bonding are the primary forces that direct the crystal packing.

The aminomethylene group (-CH₂NH₂) in this compound is a potent hydrogen bond donor, capable of forming robust N-H···N or N-H···X (where X is an acceptor atom) interactions. These hydrogen bonds often lead to the formation of predictable supramolecular synthons, which are structural units built from intermolecular interactions. For instance, primary amines can form one-dimensional chains or more complex two- or three-dimensional networks through hydrogen bonding.

Furthermore, the dichlorinated phenyl ring can participate in π-π stacking interactions, where the electron clouds of adjacent aromatic rings interact favorably. These interactions contribute to the stabilization of the crystal lattice. The specific arrangement of substituents on the benzylamine will dictate the geometry of these stacks.

Table 1: Crystallographic Data for an Exemplary Substituted Benzylamine Derivative (Note: Data for a related compound is provided for illustrative purposes due to the lack of specific data for this compound)

ParameterValue
Compoundp-chlorobenzylamine derivative mdpi.com
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.876
c (Å)14.543
β (°)109.87
Z4
Key InteractionsN-H···O hydrogen bonds, C-H···π interactions

This table illustrates typical crystallographic parameters for a substituted benzylamine, highlighting the kind of data obtained from single-crystal X-ray diffraction studies.

Complexation with Macrocyclic Hosts (e.g., Crown Ethers)

The primary amine group of this compound can be protonated to form a benzylammonium cation. This cationic species is an ideal guest for complexation with macrocyclic hosts, particularly crown ethers. This type of interaction is a cornerstone of host-guest chemistry. thecatalyst.org

Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The oxygen atoms of the crown ether can coordinate with a cation, holding it in the center of the ring. The selectivity of a crown ether for a particular cation is largely determined by the relative sizes of the cation and the crown ether's cavity. youtube.com

The benzylammonium ion can insert its -NH₃⁺ group into the cavity of a crown ether, such as 18-crown-6 (B118740). The stability of the resulting complex is derived from the formation of multiple N-H···O hydrogen bonds between the ammonium (B1175870) protons and the ether oxygen atoms of the macrocycle. The phenyl group of the benzylamine would then reside outside the cavity.

The efficiency and stability of this complexation are influenced by several factors:

Size Match: The fit between the ammonium head and the crown ether cavity is crucial. 18-crown-6 is often a suitable host for primary ammonium ions.

Solvent: The polarity of the solvent can significantly impact the stability of the complex. rsc.org

Substituents: The electronic nature of the substituents on the phenyl ring can modulate the acidity of the ammonium group and influence secondary interactions between the host and the guest.

This complexation can be used to control the solubility of the benzylamine in different solvents. For example, the complexation with a crown ether can render an otherwise organic-soluble benzylamine salt soluble in nonpolar organic solvents. thecatalyst.org This principle is widely used in phase-transfer catalysis.

Table 2: Typical Crown Ethers and Their Cation Selectivity

Crown EtherRing SizeNumber of Oxygen AtomsPreferred CationCavity Diameter (Å)
12-Crown-4124Li⁺1.2 - 1.5
15-Crown-5155Na⁺1.7 - 2.2
18-Crown-6186K⁺, NH₄⁺2.6 - 3.2
Dibenzo-18-crown-6186K⁺, NH₄⁺2.6 - 3.2

This table provides examples of common crown ethers and their selectivity, which is based on the compatibility of the cation's ionic radius with the crown ether's cavity size. The ammonium ion (and by extension, the benzylammonium ion) is a good fit for 18-crown-6. youtube.com

Biological Activity and Mechanistic Insights of Halogenated Benzylamine Derivatives in Vitro Studies

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Halogenated benzylamine (B48309) derivatives have demonstrated notable antiproliferative effects in various cancer cell lines. The presence of halogens such as fluorine and chlorine on the benzyl (B1604629) ring is a key feature influencing this activity.

Research into analogs of the marine alkaloid makaluvamine, which feature substituted benzyl side chains, has highlighted the efficacy of halogenation. Specifically, benzyl analogs with 4-chloro and 4-fluoro substitutions exhibited significant antiproliferative effects against the MCF-7 breast cancer cell line, with IC₅₀ values of 1.8 µM and 2.8 µM, respectively nih.gov. Furthermore, a 4-fluorobenzyl analog showed excellent inhibition against the renal cancer cell line RXF-393 and was particularly effective against the MCF-7 breast cancer cell line nih.gov.

In a broader context, studies on other halogenated heterocyclic compounds have reinforced the importance of halogen atoms for cytotoxic potential. Halogenated benzofuran (B130515) derivatives, for instance, show enhanced cytotoxic activity against a variety of cancer cell lines compared to their non-halogenated parent compounds nih.gov. This suggests that the introduction of halogens is a viable strategy for developing potent anticancer agents nih.gov. Similarly, certain halogenated benzothiadiazine derivatives have been identified as having a greater antineoplastic effect than the clinical agent 5-fluorouracil (B62378) in a triple-negative breast cancer model, with one of the most potent compounds displaying an IC₅₀ of 2.93 µM nih.gov.

Table 1: In Vitro Antiproliferative Activity of Halogenated Benzyl Analogs

Compound/AnalogCancer Cell LineIC₅₀ (µM)
4-Chloro-benzyl analogMCF-7 (Breast)1.8 nih.gov
4-Fluoro-benzyl analogMCF-7 (Breast)2.8 nih.gov
Halogenated Benzothiadiazine DerivativeTriple-Negative Breast Cancer2.93 nih.gov

While the antiproliferative activities of halogenated benzylamines are documented, the precise molecular mechanisms are not always fully elucidated. The reviewed literature did not provide specific evidence of 2,6-Dichloro-4-fluorobenzylamine or its close analogs acting through DNA binding or intercalation. General studies on other classes of compounds, such as NF-κB dimers, describe detailed DNA binding mechanisms, but these are not directly applicable to the benzylamine scaffold nih.gov.

The influence of this compound or related halogenated benzylamine derivatives on key cellular enzymes like pyruvate (B1213749) kinase (PK) has not been detailed in the reviewed scientific literature. Studies on PK inhibition have identified other classes of molecules as inhibitors, such as phenylalanine and its metabolite phenylpyruvate, which act competitively with the enzyme's substrates nih.govresearchgate.net. Other research has identified covalent inhibitors of PK, such as saccharin (B28170) derivatives, which react with an active-site lysine (B10760008) residue nih.gov. However, a direct inhibitory link to halogenated benzylamines is not established in these studies.

In Vitro Antimicrobial Efficacy (Antibacterial and Antifungal Investigations)

The incorporation of halogens into the benzylamine framework has been investigated as a strategy to develop novel antimicrobial agents. Halogenation can significantly enhance the antimicrobial and antifungal properties of these compounds nih.govresearchgate.net.

A study involving the synthesis of a series of novel benzylamines with various halogen substitution patterns on a benzyl ether side chain demonstrated antimycotic activity against the yeast Yarrowia lipolytica and pathogenic Candida species nih.govuni-muenchen.de. While most of the synthesized compounds showed some level of antifungal activity, the study did not establish a clear correlation between the antimycotic effect and the specific halogen substitution pattern uni-muenchen.de.

In the realm of antibacterial agents, derivatives of 2,6-disubstituted 4-anilinoquinazolines, some of which include bromine substitution, have shown a significant effect against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus nih.gov. Other research on fluorobenzoylthiosemicarbazides has identified compounds with potent activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with MIC values ranging from 7.82 to 31.25 μg/mL nih.gov.

Enzyme Inhibition Studies and Structure-Function Correlations

Halogenated benzylamine derivatives have been explored as inhibitors of various enzymes, with structure-activity relationship (SAR) studies providing insights into their mechanism of action.

One study focused on the design and synthesis of s-substituted benzimidazole-thioquinoline derivatives as potential α-glucosidase inhibitors nih.gov. The inhibitory effects of different halogen substitutions on a benzyl pendant were evaluated. The introduction of a fluorine atom at the meta or para position of the benzyl ring resulted in improved activity compared to the unsubstituted analog. The most potent compound in this series was a 4-bromobenzyl derivative, which exhibited significant α-glucosidase inhibition with an IC₅₀ value of 28.0 µM, showing a competitive mode of inhibition. This highlights that the nature and position of the halogen are critical for inhibitory potency nih.gov.

Table 2: α-Glucosidase Inhibitory Activity of Benzimidazole-thioquinoline Derivatives with Halogenated Benzyl Moieties

Compound (Substitution on Benzyl Ring)α-Glucosidase IC₅₀ (µM)
Unsubstituted153.7 nih.gov
3-FluoroData indicates improvement over unsubstituted nih.gov
4-FluoroData indicates improvement over unsubstituted nih.gov
4-Bromo28.0 nih.gov

Modulation of Receptor Pathways (e.g., Adenosine (B11128) Receptors, KV7 Channels)

Halogenated benzylamines have been implicated in the modulation of important receptor pathways, including adenosine receptors and KV7 potassium channels.

A flupirtine/RTG analog, NS15370, which is a potent activator of KV7.2–KV7.5 channels, was synthesized using 4-fluoro benzylamine as a key reactant nih.gov. This compound was found to be 100–300 times more potent than retigabine (B32265) (RTG) in shifting the voltage-dependence of channel activation. KV7 channels are critical in regulating neuronal excitability, and their activation can suppress repetitive firing, making them targets for conditions like epilepsy nih.govnih.gov.

In the context of adenosine receptors, which are G protein-coupled receptors involved in various physiological processes, halogenation of benzylamine-related structures has been shown to enhance selectivity. Specifically, the introduction of a chlorine atom at the 2-position of N⁶-(3-iodobenzyl)adenosine created a derivative with enhanced potency and selectivity for the A₃ adenosine receptor subtype nih.gov. The resulting compound, 2-chloro-N⁶-(3-iodobenzyl)adenosine, was sevenfold more potent at the A₃ receptor than its non-chlorinated counterpart nih.gov. Adenosine A₁ and A₂a receptors are known to modulate the release of neurotransmitters like dopamine (B1211576) and glutamate (B1630785) in the striatum nih.gov.

Future Research Directions and Concluding Perspectives in Halogenated Benzylamine Research

Exploration of Novel Synthetic Methodologies

The synthesis of halogenated benzylamines is a cornerstone of their utility, and ongoing research seeks to enhance efficiency, safety, and environmental sustainability. While traditional methods for producing benzylamines involve the catalytic hydrogenation of benzonitriles or the reaction of benzaldehydes with ammonia (B1221849), these can sometimes be limited by harsh reaction conditions or the generation of significant waste. nih.govgoogle.com

A key area of future research lies in the development of novel catalytic systems. This includes the exploration of non-palladium noble metal or base metal catalysts for the hydrogenation of halogenated oximes, offering a potential alternative to conventional methods. google.com Furthermore, the use of transient mediators and specialized ligands in palladium-catalyzed reactions is being investigated to achieve meta-C–H functionalization of benzylamines, allowing for the introduction of various functional groups with high regioselectivity. nih.gov The development of photocatalytic methods, utilizing visible light as a renewable energy source, is also a promising approach for the C-H functionalization of benzylamines, potentially bypassing the need for transition metal catalysts and directing groups. researchgate.net

Continuous flow reactors represent another frontier in the synthesis of halogenated benzylamines. This technology offers precise control over reaction parameters, leading to improved selectivity and reduced impurity formation. google.com Research into optimizing solvent systems and recycling catalysts and reagents will also be crucial in making these processes more economically viable and environmentally friendly. google.com A highly efficient, manufacturing-scale process for the preparation of related compounds like 2,6-dichloro-3-fluorobenzonitrile (B173952) from industrial by-products has already been developed, showcasing the potential for innovative and sustainable synthetic strategies. researchgate.netresearchgate.net

Expansion into Advanced Materials Science and Catalysis

The unique electronic and structural properties conferred by halogen atoms make halogenated benzylamines attractive candidates for applications in advanced materials and catalysis. The introduction of halogen atoms can significantly influence a molecule's lipophilicity, membrane permeability, and catabolic stability, properties that are not only relevant in a biological context but also in the design of functional materials. nih.gov

Future research will likely explore the incorporation of halogenated benzylamine (B48309) moieties into polymers and other macromolecules to create materials with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics. The ability of the bromo functional group in bromo-benzylamines to act as a leaving group makes them particularly useful for synthesizing complex molecules, a feature that could be exploited in the development of novel functional polymers and materials. google.com

In the realm of catalysis, halogenated benzylamines and their derivatives could serve as ligands for metal catalysts or as organocatalysts themselves. The development of a Lewis acid-catalyzed oxidation of benzylamines to benzamides using catalysts like ZnBr2 or FeCl3 demonstrates the potential of these compounds in catalytic transformations. rsc.org Further investigation into their catalytic activity in a wider range of organic reactions is a promising area for future exploration. The use of nanoenzymes, which are gaining attention in biosensing, could also be an area where the unique properties of halogenated compounds find application. researchgate.net

Rational Design and Development of Bioactive Compounds with Tailored Properties

The rational design of bioactive molecules is a critical and challenging endeavor in drug discovery. mdpi.com Halogenated benzylamines are valuable synthons in this process, with their derivatives being widely used as intermediates for pharmaceuticals and agrochemicals. google.com The introduction of halogen atoms is a powerful tool for modulating the physicochemical and structural properties of polypeptides and other bioactive molecules, influencing their interactions with biological targets. nih.gov

Future research will increasingly rely on computational methods to guide the design of new bioactive compounds based on the halogenated benzylamine scaffold. mdpi.comunimi.it Techniques such as molecular docking and molecular dynamics simulations can predict how these molecules will interact with specific proteins or enzymes, allowing for the design of compounds with enhanced potency, selectivity, and pharmacokinetic profiles. unimi.itresearchgate.net This "in silico" approach, combined with synthetic chemistry, accelerates the discovery of new drug candidates for a wide range of diseases. mdpi.com

A key focus will be on the development of compounds with tailored properties to address specific therapeutic needs. For instance, the ability of halogenation to control properties like membrane permeabilization is crucial for designing drugs that can effectively reach their intracellular targets. nih.gov Furthermore, the rational utilization of heterocyclic derivatives, such as those based on 1,2,3-triazole, in conjunction with halogenated benzylamines, represents an attractive strategy for creating novel drug candidates with a broad spectrum of biological activities. researchgate.net The ultimate goal is to move beyond serendipitous discovery and towards the deliberate design of molecules with predictable and optimized biological functions.

Q & A

Q. What are the standard synthetic routes for preparing 2,6-Dichloro-4-fluorobenzylamine, and how do reaction conditions influence yield?

A common method involves reductive amination of the corresponding aldehyde (2,6-dichloro-4-fluorobenzaldehyde) using ammonia or a primary amine source, followed by catalytic hydrogenation. Alternatively, nucleophilic substitution on halogenated precursors (e.g., 2,6-dichloro-4-fluorobenzyl bromide) with ammonia under controlled pH and temperature can yield the target compound. Reaction optimization should focus on solvent polarity (e.g., THF or DMF), temperature (40–80°C), and catalyst selection (e.g., Pd/C for hydrogenation). Purification via column chromatography or recrystallization is critical to isolate the amine from byproducts like unreacted halides .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amine proton integration.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with Cl/F atoms.
  • Melting point analysis : Cross-referenced with literature values (e.g., 85–86°C for structurally similar halogenated benzylamines ).
  • Chromatography : HPLC or GC-MS to assess purity, with retention times matched against authenticated standards. Always validate data against databases like NIST Chemistry WebBook or PubChem .

Q. What safety protocols are essential when handling this compound in the lab?

Due to potential toxicity and reactivity of chlorinated/aminated compounds:

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation.
  • Dispose of waste via certified chemical disposal services, as halogenated amines may form hazardous byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

Contradictions often arise from impurities or polymorphic forms. To address this:

  • Reproduce measurements : Use differential scanning calorimetry (DSC) for precise melting point determination.
  • Cross-validate sources : Compare data from authoritative databases (e.g., NIST, EPA DSSTox, CAS Common Chemistry) .
  • Purity assessment : Perform elemental analysis or X-ray crystallography to confirm compound identity. For example, discrepancies in boiling points (e.g., 234°C for analogous brominated compounds ) may reflect solvent effects or pressure variations during measurement.

Q. What strategies optimize regioselectivity in derivatizing this compound for drug discovery?

Regioselective functionalization of the amine group or aromatic ring requires:

  • Protecting groups : Use Boc or Fmoc to shield the amine during electrophilic substitution on the aromatic ring.
  • Directed ortho-metalation : Employ lithium bases to deprotonate specific positions, enabling selective halogenation or cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts).
  • Computational modeling : DFT calculations to predict reactive sites based on electron density maps (e.g., para-fluoro groups directing electrophiles to meta positions) .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on halogen bonding with fluorine and chlorine atoms.
  • QSAR models : Corrogate substituent effects (e.g., Cl/F electronegativity) with bioactivity data from analogous compounds (e.g., kinase inhibitors ).
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties, leveraging logP and polar surface area values from experimental data .

Q. What experimental designs mitigate interference from byproducts in synthetic pathways for this compound?

  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates.
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., stoichiometry, temperature) and minimize side reactions like over-alkylation.
  • Alternative routes : Explore microwave-assisted synthesis to reduce reaction time and byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.